

Comparative Spectroscopic Guide: 8-Methylquinaldic Acid

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Compound of Interest

Compound Name: 8-Methylquinoline-2-carboxylic acid

CAS No.: 65714-27-4

Cat. No.: B2592097

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Executive Summary

8-Methylquinaldic acid (CAS: 15733-89-8) is a substituted quinoline derivative used primarily as a bidentate ligand in coordination chemistry and as an intermediate in the synthesis of metallo-pharmaceuticals. Unlike its parent, quinaldic acid, the presence of a methyl group at the C8 position introduces significant steric hindrance peri to the quinoline nitrogen. This structural modification alters the electronic environment of the chromophore, resulting in bathochromic shifts (red shifts) and distinct metal-binding kinetics.

This guide provides the spectral baselines for the parent compound and the predicted shifts for the 8-methyl derivative, followed by a self-validating protocol for empirical verification.

Spectral Characteristics & Comparison

The UV-Vis absorption profile of quinoline carboxylic acids is dominated by

transitions of the aromatic ring and

transitions involving the nitrogen lone pair.

Comparative Absorption Data (Methanol, Neutral pH)

Feature	Quinaldic Acid (Parent)	8-Methylquinaldic Acid (Target)	Spectroscopic Origin
Primary	238 nm	240 – 243 nm(Predicted)	(Allowed, High Intensity)
Secondary	300 – 305 nm	305 – 310 nm(Predicted)	(Conjugated system)
Shoulder/Weak Band	~320 nm	~325 nm	(Forbidden, Low Intensity)
Molar Absorptivity ()	~4,500 - 6,000 M ⁻¹ cm ⁻¹	Similar or slightly lower	Steric twist may reduce coplanarity
Solvatochromism	High	High	Polar solvents stabilize zwitterionic form

“

Technical Insight: The methyl group at C8 is an auxochrome. Through hyperconjugation, it donates electron density into the ring system, destabilizing the HOMO and lowering the energy gap (

) to the LUMO. This typically results in a bathochromic shift of +2 to +5 nm relative to the parent compound. However, the C8-Methyl group also sterically crowds the ring nitrogen, potentially hindering solvation and affecting the fine structure of the band.

Experimental Validation Protocol

Since specific literature values for the 8-methyl derivative can vary by solvent and pH, the following protocol ensures accurate determination of

and extinction coefficients (

).

Reagents & Equipment

- Analyte: 8-Methylquinaldic acid (>98% purity).
- Solvents: HPLC-grade Methanol (MeOH), 0.1 M HCl, 0.1 M NaOH.
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
- Reference: Matched quartz cuvettes (1 cm path length).

Step-by-Step Methodology

1. Stock Solution Preparation:

- Weigh 1.89 mg of 8-methylquinaldic acid (MW \approx 189.19 g/mol).
- Dissolve in 10 mL of Methanol to create a 1.0 mM (10^{-3} M) stock solution.
- Note: Sonicate if necessary; the carboxylic acid ensures solubility in polar solvents.

2. Working Standards (Dilution):

- Prepare three working concentrations: 10 μ M, 20 μ M, and 50 μ M in Methanol.

- Calculation:

. For 50 μ M, take 500 μ L Stock + 9.5 mL MeOH.

3. pH-Dependent Scans (Critical for Characterization):

- Acidic Scan: Dilute stock into 0.1 M HCl. (Protonates N and COO⁻ Cationic species).
- Basic Scan: Dilute stock into 0.1 M NaOH. (Deprotonates COOH Anionic species).

- Neutral Scan: Dilute into pure MeOH.

4. Data Acquisition:

- Baseline correct using pure solvent.
- Scan from 200 to 400 nm.
- Identify

where absorbance (

) is between 0.2 and 0.8.

5. Calculation of Molar Extinction Coefficient (

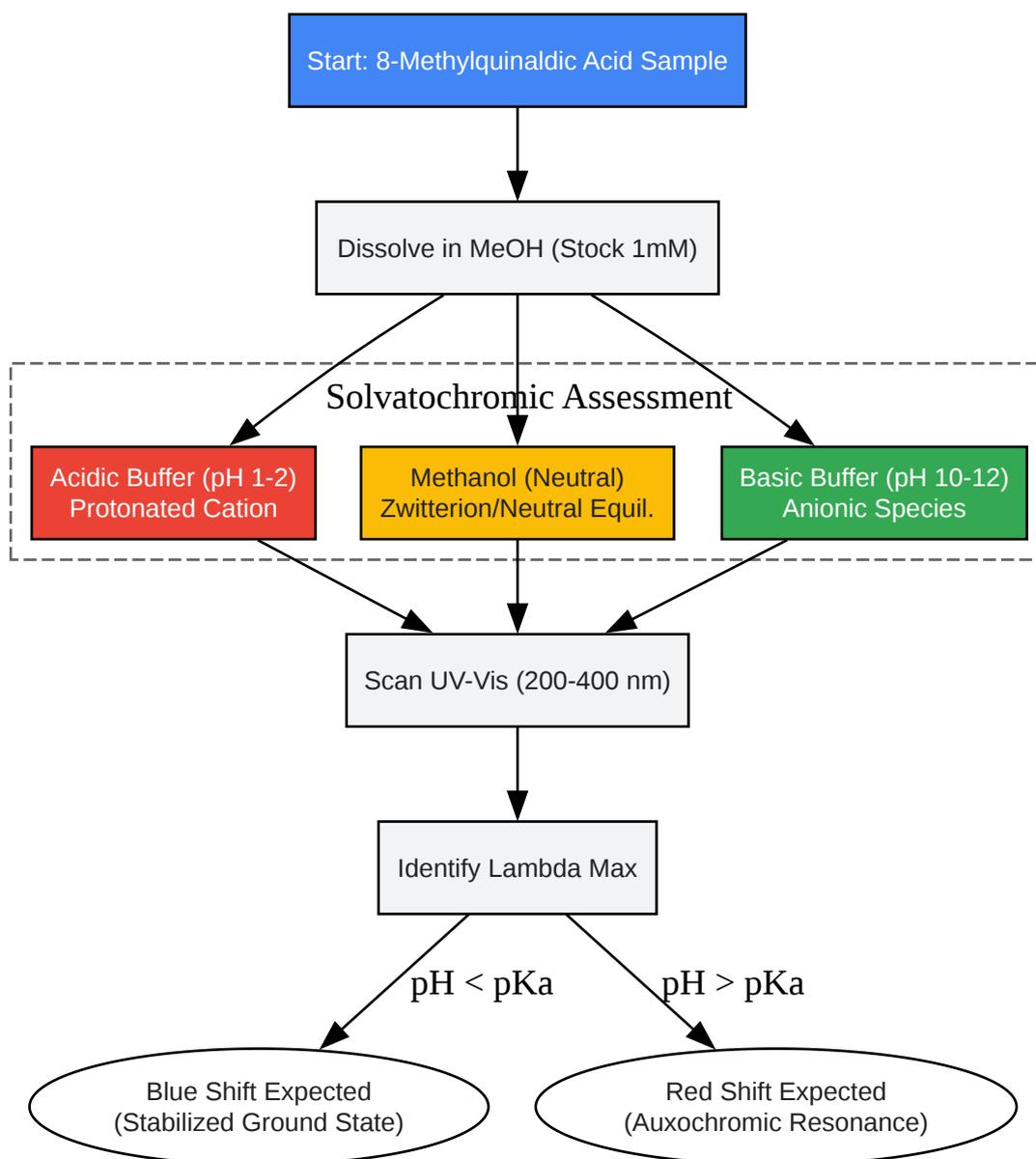
):

- Validation: The value of

should be constant across the linear concentration range (Beer-Lambert Law).

Visualization: Spectroscopic Workflow

The following diagram illustrates the logical flow for characterizing the compound, distinguishing between electronic effects and steric influences.



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Caption: Workflow for determining the pH-dependent spectral shifts of 8-methylquinaldic acid.

Scientific Context & Applications

Why the 8-Methyl Group Matters:

- **Steric Hindrance:** In coordination chemistry, the 8-methyl group creates steric bulk near the nitrogen donor atom. Unlike quinaldic acid, which forms planar complexes easily, 8-methylquinaldic acid may force metals into distorted geometries (e.g., tetrahedral instead of

square planar for Cu(II)). This distortion often reduces the intensity of Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.

- Solubility: The methyl group increases lipophilicity (), making the derivative more suitable for membrane-transport studies in drug development compared to the more hydrophilic parent acid.

Reference Data Points:

- Quinaldic Acid:

(MeOH) = 238 nm, 305 nm.

- 8-Hydroxyquinoline (Oxine):

(MeOH) = 240 nm, 310 nm (Provided for exclusion; distinct from the target).

References

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